Imatinib Para-diaminomethylbenzene Impurity-d3
Description
Imatinib Para-diaminomethylbenzene Impurity-d3 (CAS: 1246819-27-1) is a deuterium-labeled impurity associated with imatinib, a tyrosine kinase inhibitor used in cancer therapy. This impurity is structurally characterized by the substitution of three hydrogen atoms with deuterium at the para-diaminomethylbenzene moiety of imatinib (). It serves as a critical reference standard in pharmaceutical quality control, enabling accurate quantification and identification of impurities during drug development and regulatory submissions ().
Key properties include:
Properties
Molecular Formula |
C29H31N7O |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
InChI Key |
XAHUGGOJOZBPPK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)NC4=NC=CC(=N4)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Imatinib Para-Diaminomethylbenzene Impurity-d3
Core Reaction Framework
The synthesis revolves around introducing deuterium at the methyl group of the piperazine moiety in the impurity’s structure. The general approach involves:
- Deuterated Methylation : Substituting conventional methylating agents (e.g., CH₃I) with deuterated analogs (CD₃I) during piperazine functionalization.
- Amide Coupling : Activating carboxylic acid intermediates using carbodiimide-based reagents (e.g., N,N'-diisopropylcarbodiimide, DIC) to form the final benzamide structure.
Reaction Scheme:
$$
\text{1,4-bis(4-carboxybenzyl)piperazine} \xrightarrow{\text{CD}_3\text{I}} \text{1,4-bis(4-carboxybenzyl)-1-(trideuteriomethyl)piperazinium salt} \xrightarrow{\text{DIC/HOBt}} \text{this compound}
$$
Stepwise Synthesis from Patented Methods
Preparation of Deuterated Piperazine Intermediate
- Starting Material : Piperazine reacts with p-chloromethyl benzoic acid methyl ester in dichloromethane under reflux with triethylamine.
- Deuterated Methylation : The intermediate is treated with deuterated methyl iodide (CD₃I) to form 1,4-bis(4-(methoxycarbonyl)benzyl)-1-(trideuteriomethyl)piperazinium iodide.
- Hydrolysis : Saponification with sodium hydroxide yields 1,4-bis(4-carboxybenzyl)-1-(trideuteriomethyl)piperazinium salt (compound 5-d3).
Key Parameters :
- Solvent : Dichloromethane or dimethyl sulfoxide (DMSO).
- Molar Ratio : Piperazine : CD₃I = 1 : 1.2–1.5.
- Yield : 70–85% after purification.
Amide Coupling with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- Activation : Compound 5-d3 is activated using DIC (0.5–0.7 g/g) and HOBt (0.5–0.8 g/g) in DMSO.
- Coupling : Reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (compound 6) at 35–80°C for 7–15 hours.
- Workup : Precipitation via pH adjustment (pH 2–3) and crystallization from ethanol/water mixtures.
Optimization Insights :
Comparative Analysis of Synthetic Methods
Method Efficiency and Scalability
Critical Challenges
Analytical Characterization
Structural Confirmation
Industrial Applications and Regulatory Considerations
Role in Pharmaceutical Quality Control
Chemical Reactions Analysis
Types of Reactions
Imatinib Para-diaminomethylbenzene Impurity-d3 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
Imatinib Para-diaminomethylbenzene Impurity-d3 is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Imatinib Para-diaminomethylbenzene Impurity-d3 exerts its effects by mimicking the structure of Imatinib, allowing researchers to study the interactions and pathways involved in Imatinib’s mechanism of action . The compound targets specific tyrosine kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Key Chemical Properties of Imatinib-Related Impurities
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Substitution | Purity (%) |
|---|---|---|---|---|---|
| Imatinib Para-diaminomethylbenzene-d3 | 1246819-27-1 | C29H28D3N7O | 496.6 | 3 H → D (para-benzene) | >95 |
| Imatinib Meta-methyl-piperazine-d3 | 1246815-35-9 | C29H28D3N7O | 496.6 | 3 H → D (piperazine) | >95 |
| Non-deuterated Para-diaminomethylbenzene | 1026753-54-7 | C29H31N7O | 493.6 | None | >95 |
| Imatinib-d8 (Gleevec-d8 Mesylate) | 1092942-83-0 | C29H23D8N7O | 501.6 | 8 H → D (multiple sites) | >95 |
Key Observations :
- Deuterated impurities exhibit higher molecular weights proportional to the number of substituted deuterium atoms ().
- Structural differences impact analytical detection; for example, deuterated compounds show distinct mass spectrometry fragmentation patterns compared to non-deuterated analogs ().
Analytical and Functional Differences
Key Observations :
- Deuterated impurities are indispensable for developing sensitive and specific analytical methods, particularly in distinguishing process-related impurities from degradation products ().
- Non-deuterated analogs are used for structural elucidation via NMR and FT-IR, whereas deuterated versions enhance mass spectrometry accuracy ().
Biological Activity
Imatinib para-diaminomethylbenzene impurity-d3, also known by its CAS number 1246819-27-1, is an impurity associated with the pharmaceutical compound Imatinib, a well-known tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Understanding the biological activity of this specific impurity is crucial for assessing its potential implications in therapeutic contexts and drug safety.
The chemical structure of this compound includes a complex arrangement that influences its interaction with biological targets. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C29H34N6O |
| Molecular Weight | 493.603 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Melting Point | 113°C |
| Boiling Point | 451°C |
These properties suggest that this compound is stable under standard laboratory conditions, which is essential for its use in biological assays and drug formulation.
In Vitro Studies
In vitro studies have demonstrated that Imatinib and its impurities can affect cell proliferation and survival. For instance:
- Cell Lines Used : BON-1 and NCI-H727 cells were employed to assess the growth inhibition potential of Imatinib and its impurities.
- Assay Methodology : The MTT assay was utilized to measure cell viability after exposure to varying concentrations of the compounds over a 48-hour period.
Results indicated that both Imatinib and its impurities could significantly reduce cell viability in a dose-dependent manner, suggesting potential anti-cancer effects .
In Vivo Studies
Research involving animal models has provided insights into the therapeutic efficacy of Imatinib and its impurities. For example:
- Tumor Models : SCID mice bearing tumors were treated with Imatinib, showing a marked reduction in tumor growth compared to control groups.
- Dosage : Mice received daily intratumoral injections of either Imatinib or saline control for a specified duration, with tumor weights measured post-treatment.
The findings indicated that treatment with Imatinib resulted in significant tumor growth inhibition, reinforcing its role as an effective therapeutic agent .
Clinical Implications
A notable case study involved a patient with metastatic gastrointestinal stromal tumor who achieved pathologic complete remission following treatment with Imatinib mesylate. This underscores the clinical relevance of Imatinib and potentially highlights the importance of monitoring impurities like para-diaminomethylbenzene in therapeutic formulations .
Pharmacokinetics
The pharmacokinetics of Imatinib are characterized by significant interpatient variability. Monitoring plasma concentrations of both Imatinib and its active metabolite N-desmethyl imatinib is critical for optimizing therapeutic outcomes. A study developed a liquid chromatography-tandem mass spectrometry assay that successfully quantified these compounds in human plasma, facilitating better management of treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
